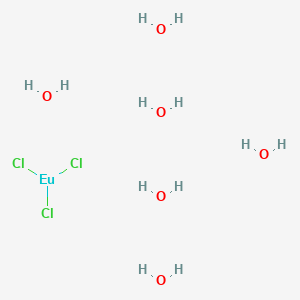
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C6H8NO2. It is a colorless liquid that is soluble in water and has a boiling point of 124-125°C. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pigments. It is also used in the production of polymers and other chemical products.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pigments. It is also used in the production of polymers and other chemical products. Furthermore, it is used as a starting material in the synthesis of a number of biologically active compounds, such as the antifungal agent fluconazole and the anti-inflammatory agent naproxen.
Mécanisme D'action
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde reacts with a variety of compounds, such as amines, alcohols, and carboxylic acids. It is an electrophilic compound and reacts with nucleophilic compounds to form a covalent bond. The reaction of this compound with amines produces an amide bond, while the reaction with alcohols produces an ester bond.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is used as a starting material in the synthesis of a number of biologically active compounds, such as the antifungal agent fluconazole and the anti-inflammatory agent naproxen.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and readily available. However, it is highly reactive and can react with a variety of compounds, so it should be handled with care.
Orientations Futures
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde has a wide range of potential applications in the synthesis of organic compounds, such as pharmaceuticals, dyes, and pigments. Furthermore, its reactivity makes it a potential starting material for the synthesis of a number of biologically active compounds. Potential future directions for research include the development of new and improved synthetic methods for the production of this compound, as well as the development of new and improved synthetic methods for the production of biologically active compounds using this compound as a starting material. Additionally, further research into the biochemical and physiological effects of this compound and its derivatives could provide valuable insight into the potential applications of these compounds.
Méthodes De Synthèse
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde can be synthesized using a number of methods. The most common method is by the reaction of ethyl nitrite and formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. The former can be isolated by fractional distillation.
Propriétés
IUPAC Name |
2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZHMDVEQRSNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)









